molecular formula C10H21N3O B1526474 2-amino-N-[2-(azepan-1-yl)ethyl]acetamide CAS No. 1251251-56-5

2-amino-N-[2-(azepan-1-yl)ethyl]acetamide

Cat. No. B1526474
CAS RN: 1251251-56-5
M. Wt: 199.29 g/mol
InChI Key: BTPBNLAYZALPRH-UHFFFAOYSA-N
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Description

“2-amino-N-[2-(azepan-1-yl)ethyl]acetamide” is a chemical compound with the molecular formula C10H21N3O and a molecular weight of 199.29 . It is used in scientific research with diverse applications ranging from drug synthesis to polymer production.


Synthesis Analysis

The synthesis of cyanoacetamides, a class of compounds to which “2-amino-N-[2-(azepan-1-yl)ethyl]acetamide” belongs, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Another method involves the N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid .


Chemical Reactions Analysis

Cyanoacetamide derivatives, including “2-amino-N-[2-(azepan-1-yl)ethyl]acetamide”, are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Heterocyclic Synthesis Precursor

2-amino-N-[2-(azepan-1-yl)ethyl]acetamide: serves as a versatile precursor for the synthesis of various organic heterocycles . The compound’s structure, featuring both carbonyl and cyano functional groups, makes it particularly reactive with bidentate reagents, facilitating the formation of diverse heterocyclic compounds.

Biological Activity Exploration

Due to the reported biological activities of many cyanoacetamide derivatives, 2-amino-N-[2-(azepan-1-yl)ethyl]acetamide has garnered attention for its potential in biochemistry research . It’s used to develop novel chemotherapeutic agents, leveraging its ability to interact with biological systems.

Condensation and Substitution Reactions

The active hydrogen on C-2 of 2-amino-N-[2-(azepan-1-yl)ethyl]acetamide allows it to undergo various condensation and substitution reactions . This property is exploited in synthetic chemistry to create a wide array of compounds with potential pharmacological applications.

Cyanoacetylation of Amines

This compound is used in the cyanoacetylation of amines, a method that has seen recent advances and is crucial in the formation of biologically active compounds . The process involves the treatment of amines with alkyl cyanoacetates to yield N-substituted cyanoacetamide derivatives.

Anti-Oxidant Screening

In pharmacological research, 2-amino-N-[2-(azepan-1-yl)ethyl]acetamide derivatives have been screened for antioxidant activity . This application is significant in the development of drugs that can mitigate oxidative stress-related diseases.

Bulk Custom Synthesis

The compound is also significant in the field of custom synthesis, where it’s used for bulk manufacturing and sourcing of impurities . Its structural versatility makes it a valuable starting material for the synthesis of a wide range of chemical entities.

Novel Heterocyclic Moieties

Researchers utilize 2-amino-N-[2-(azepan-1-yl)ethyl]acetamide to obtain novel heterocyclic moieties with potential biological activities . The compound’s reactivity is harnessed to create new molecules that could lead to breakthroughs in medicinal chemistry.

Chemotherapeutic Agent Development

Finally, the compound’s derivatives are explored for their potential as chemotherapeutic agents . The aim is to synthesize new molecules that could be more effective and have fewer side effects than existing cancer treatments.

properties

IUPAC Name

2-amino-N-[2-(azepan-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c11-9-10(14)12-5-8-13-6-3-1-2-4-7-13/h1-9,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPBNLAYZALPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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